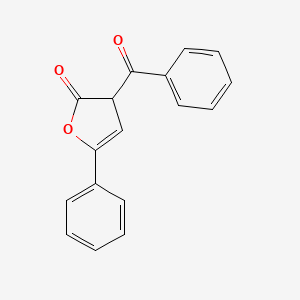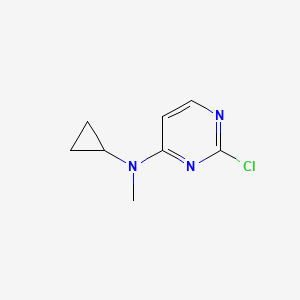
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is a complex organic compound that features a unique combination of indole, piperidine, and chlorobenzyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound undergoes a Friedel-Crafts alkylation to introduce the chlorobenzyl group.
Piperidine Ring Formation: The intermediate product is then subjected to a nucleophilic substitution reaction with piperidine, forming the piperidine ring.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified indole derivatives.
Substitution: Formation of substituted chlorobenzyl derivatives.
Scientific Research Applications
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
1-((1H-indol-3-yl)methyl)-4-benzylpiperidin-4-ol: Lacks the chlorobenzyl group, resulting in different biological activities.
1-((1H-indol-3-yl)methyl)-4-(4-fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and interactions.
Uniqueness: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
925217-94-3 |
|---|---|
Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2 |
InChI Key |
SJDLUAQSQRBWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)



